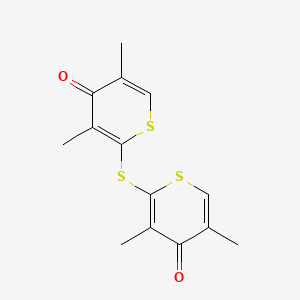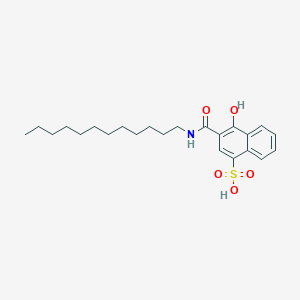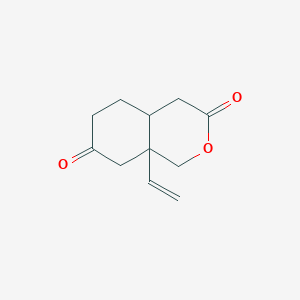
4H-Thiopyran-4-one, 2,2'-thiobis[3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Thiopyran-4-one, 2,2’-thiobis[3,5-dimethyl-] is a sulfur-containing heterocyclic compound It is characterized by a thiopyran ring, which is a six-membered ring containing one sulfur atom and one carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thiopyran-4-one, 2,2’-thiobis[3,5-dimethyl-] typically involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates. This reaction is carried out in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH) as a base . The intermediate products, 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, are then hydrolyzed and decarboxylated by heating in 10-15% sulfuric acid (H₂SO₄) .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
4H-Thiopyran-4-one, 2,2’-thiobis[3,5-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Alkylated or arylated thiopyran derivatives.
Scientific Research Applications
4H-Thiopyran-4-one, 2,2’-thiobis[3,5-dimethyl-] has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-Thiopyran-4-one, 2,2’-thiobis[3,5-dimethyl-] involves its interaction with molecular targets through its sulfur and carbonyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which can modulate the activity of enzymes and other biological molecules . The exact pathways and molecular targets depend on the specific application and the derivative of the compound being used.
Comparison with Similar Compounds
Similar Compounds
- 1-Thiacyclohexan-4-one
- 4-Thiacyclohexanone
- Penthianone
- Tetrahydro-1-thio-γ-pyrone
- Tetrahydro-1-thio-4-pyrone
- Tetrahydro-1,4-thiapyrone
- Tetrahydro-4-thiopyrone
- Tetrahydrothiopyran-4-one
- 2,3,5,6-Tetrahydro-4-thiopyranone
- 4-Oxotetrahydrothiopyran
- 4-Oxothiane
- Tetrahydrothia-4-pyranone
- Tetrahydro-4H-thiapyran-4-one
- 4H-tetrahydrothiopyran-4-one
- 4-Thianone
Uniqueness
4H-Thiopyran-4-one, 2,2’-thiobis[3,5-dimethyl-] is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in synthetic chemistry, materials science, and biomedical research .
Properties
CAS No. |
61170-12-5 |
|---|---|
Molecular Formula |
C14H14O2S3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-oxothiopyran-2-yl)sulfanyl-3,5-dimethylthiopyran-4-one |
InChI |
InChI=1S/C14H14O2S3/c1-7-5-17-13(9(3)11(7)15)19-14-10(4)12(16)8(2)6-18-14/h5-6H,1-4H3 |
InChI Key |
QAQXGUNJBRYTPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C(C1=O)C)SC2=C(C(=O)C(=CS2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)



![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)



![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)

![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)
